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Cat. No.: B8103464

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of bio-THZ1, a
biotinylated derivative of the covalent CDK?7 inhibitor THZ1. The information presented herein is
intended to assist researchers in evaluating the suitability of bio-THZ1 for their studies by
comparing its performance against its primary target and known off-targets, as well as
providing context with an alternative CDK?7 inhibitor.

Executive Summary

bio-THZ1 is a valuable chemical probe for studying the function of Cyclin-Dependent Kinase 7
(CDK?7), a key regulator of transcription and the cell cycle. As a biotinylated version of THZ1, it
allows for affinity-based pulldown studies to identify target engagement. THZ1 itself is a potent
covalent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[1] While it displays a degree of
selectivity for CDK?7, it is known to inhibit other kinases, most notably the closely related
CDK12 and CDK13, at higher concentrations. This polypharmacology is a critical consideration
for interpreting experimental results. This guide presents available kinase inhibition data for
THZ1 and compares it with the more selective CDK?7 inhibitor, YKL-5-124, to provide a clearer
picture of its selectivity profile.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the quantitative data on the kinase selectivity of THZ1 and a
key alternative, YKL-5-124.
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Table 1: Selectivity Profile of THZ1 against a Panel of Kinases

. % Inhibition @ 1
Kinase Target IC50 (nM) + Notes
]

Primary Target.
CDK7 3.2 >75% o
Covalent inhibition.[1]

Known off-target,
CDK12 - - equipotent to CDK?7 in

some assays.[2]

CDK13 - - Known off-target.[3]

Off-target identified in
MLK3 - >75% o .

KiNativ profiling.[4]

Off-target identified in
PIP4K2C - >75% o .

KiNativ profiling.[4]

Off-target identified in
JNK1 - >75% o .

KiNativ profiling.[4]

Off-target identified in
JNK2 - >75% o .

KiNativ profiling.[4]

Off-target identified in
JNK3 - >75% o .

KiNativ profiling.[4]

Off-target identified in
MER - >75% o -

KiNativ profiling.[4]

Off-target identified in
TBK1 - >75% o .

KiNativ profiling.[4]

Off-target identified in
IGF1R - >75% o .

KiNativ profiling.[4]

Off-target identified in
NEK9 - >75% o .

KiNativ profiling.[4]

Off-target identified in
PCTAIRE2 - >75%

KiNativ profiling.[4]
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Note: The KiNativ profiling data indicates kinases with greater than 75% inhibition at a 1 pM
concentration of THZ1 in Loucy cells. The binding to these off-target kinases was not found to
be time-dependent, suggesting a hon-covalent mechanism of inhibition for these interactions.

[4]

Table 2: Comparative Selectivity of THZ1 vs. YKL-5-124

Selectivity Fold
YKL-5-124 IC50

Kinase Target THZ1 IC50 (nM) (nM) Change (YKL-5-124
n
vs. THZ1)
CDK7 3.2 9.7
CDK2 - 1300
CDK9 - 3020
) >1000-fold more
CDK12 equipotent to CDK7 >10,000 )
selective
) >1000-fold more
CDK13 equipotent to CDK7 >10,000

selective

Note: YKL-5-124 is a highly selective covalent inhibitor of CDK7 that shows significantly less
activity against CDK12 and CDK13 compared to THZ1.[2][5][6][7] This makes it a useful tool to
dissect the specific roles of CDK7 versus those of CDK12/13.

Experimental Protocols

A detailed methodology for assessing kinase inhibitor selectivity is crucial for the accurate
interpretation of results. Below is a representative protocol for the LanthaScreen® Eu Kinase
Binding Assay, a common method for determining inhibitor affinity.

LanthaScreen® Eu Kinase Binding Assay Protocol

1. Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET)
between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor®
647-labeled, ATP-competitive kinase inhibitor (tracer).[8][9][10] Binding of a test compound to
the kinase competes with the tracer, leading to a decrease in the FRET signal.[8]
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2. Materials:

¢ Kinase of interest (e.g., CDK7/CycH/MAT1 complex)

o LanthaScreen® Eu-anti-Tag Antibody (specific to the tag on the kinase, e.g., GST, His)
o LanthaScreen® Kinase Tracer (appropriate for the kinase being tested)

e Test compound (e.g., bio-THZ1) and control inhibitor (e.g., staurosporine)

o Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35)

e DMSO

o 384-well assay plates (low volume, black)

o Plate reader capable of time-resolved FRET measurements (e.g., excitation at 340 nm,
emission at 615 nm and 665 nm)

3. Procedure:

a. Reagent Preparation: i. Test Compound Serial Dilution: Prepare a 10-point 3-fold serial
dilution of the test compound in DMSO. A typical starting concentration is 100 pM. ii. 3X
Compound Solution: Prepare a 3X final concentration of each compound dilution in Kinase
Buffer A. The final DMSO concentration in the assay should be <1%. iii. 3X Kinase/Antibody
Mixture: Prepare a solution containing the kinase and Eu-labeled antibody at 3X their final
desired concentrations in Kinase Buffer A. The optimal concentrations should be determined
empirically but are typically in the low nanomolar range. iv. 3X Tracer Solution: Prepare a
solution of the kinase tracer at 3X its final concentration in Kinase Buffer A. The final
concentration is typically at or near the Kd of the tracer for the kinase.

b. Assay Assembly: i. Add 5 pL of the 3X compound solution to the wells of the 384-well plate.
Include wells with DMSO only for "no inhibitor" controls and a known inhibitor for positive
controls. ii. Add 5 pL of the 3X Kinase/Antibody mixture to all wells. iii. Add 5 pL of the 3X
Tracer solution to all wells.
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c. Incubation and Measurement: i. Mix the plate gently on a plate shaker. ii. Incubate at room
temperature for 60 minutes, protected from light. iii. Read the plate on a compatible plate
reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647
acceptor).

d. Data Analysis: i. Calculate the emission ratio by dividing the acceptor signal (665 nm) by the
donor signal (615 nm). ii. Plot the emission ratio against the logarithm of the inhibitor
concentration. iii. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts related to the assessment of bio-THZ1's
selectivity.
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Caption: CDK7 Signaling Pathway and Inhibition by bio-THZ1.
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Caption: Experimental Workflow for KiNativ™™ Kinase Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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